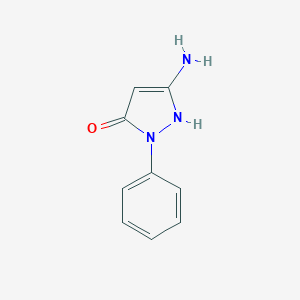
6-苯基-1H-吲哚
描述
6-Phenyl-1H-indole is a heterocyclic aromatic organic compound that features an indole core with a phenyl group attached at the sixth position. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, to yield the indole derivative.
Larock Indole Synthesis: This method utilizes palladium-catalyzed cyclization of ortho-iodoanilines with internal alkynes to form indoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction involves the coupling of aniline derivatives with aryl halides to form indoles.
Industrial Production Methods:
- Industrial synthesis often employs scalable methods such as the Larock indole synthesis due to its efficiency and high yield. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Types of Reactions:
Electrophilic Substitution: Indoles readily undergo electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Oxidation: Indoles can be oxidized to form various products, such as indole-3-carboxylic acid.
Reduction: Reduction of indoles can yield indolines, which are partially hydrogenated indole derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid is commonly used for nitration reactions.
Halogenation: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
Nitration: Yields nitroindoles.
Halogenation: Yields halogenated indoles.
Oxidation: Yields carboxylic acids or other oxidized derivatives.
Chemistry:
- Indole derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals .
Biology:
- Indole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine:
- Indole-based compounds are used in the development of drugs for treating various diseases, such as cancer, HIV, and inflammatory disorders .
Industry:
科学研究应用
以下是关于6-苯基-1H-吲哚在科学研究应用方面的综合分析,重点关注其独特应用:
癌症治疗
吲哚衍生物,包括6-苯基-1H-吲哚,在治疗各种癌细胞方面显示出希望。 它们表现出细胞毒活性,可以选择性地靶向某些癌细胞系,使它们成为癌症治疗的潜在候选药物 .
微生物感染
这些化合物还显示出对微生物的活性,表明它们可用于对抗细菌和病毒感染 .
神经系统疾病
化合物中吲哚结构的存在与其生物活性有关,与神经系统疾病的潜在治疗方法有关 .
合成有机化学
6-苯基-1H-吲哚作为合成各种有机化合物的通用结构单元,包括多组分反应和环加成反应 .
植物激素研究
吲哚衍生物与植物激素如吲哚-3-乙酸有关,并用于与植物生长发育有关的研究 .
香精香料行业
吲哚由于其独特的香味特征,在香精香料行业有着广泛的应用。 它们被用于食品调味和香水制造 .
作用机制
Target of Action
6-Phenyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication pathways . .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce a variety of molecular and cellular changes.
相似化合物的比较
Indole: The parent compound of 6-phenyl-1H-indole, which lacks the phenyl group at the sixth position.
2-Phenylindole: Similar structure but with the phenyl group at the second position.
3-Phenylindole: Similar structure but with the phenyl group at the third position.
Uniqueness:
属性
IUPAC Name |
6-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVBMAQSZVYTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)








![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
